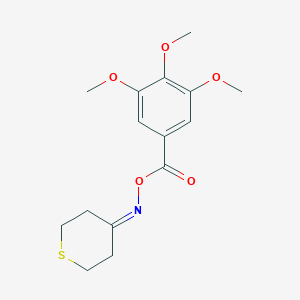

2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

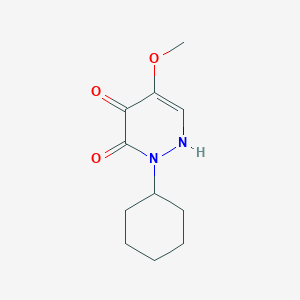

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound , involves a short and convenient protocol. This method is notable for its broad range of substituents on aromatic rings and high functional group tolerance. The synthesis begins with the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions. The final step involves cyclization via intramolecular reductive amination to yield the desired tetrahydroisoquinolines (Bracher, Glas, & Wirawan, 2021).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines, including the compound in focus, can be complex, often featuring multiple functional groups and stereocenters. The arrangement of these groups within the molecule significantly affects its chemical behavior and interactions. While specific structural details of 2-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline are not available in the provided literature, related compounds have been studied using crystallography to understand their conformation and spatial arrangement. For example, the crystal structure of a related dihydroquinazolinone compound revealed that the piperidine ring adopts a half-chair conformation, which might be analogous to the tetrahydroisoquinoline core in terms of spatial configuration (Akkurt et al., 2010).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, reflecting their versatile chemical properties. For instance, the rearrangement of methoxy-substituted tetrahydroisoquinolines in formic acid leads to benzazepines, illustrating the compound's reactivity under acidic conditions (McMahon, Thornber, & Ruchirawat, 1982). Additionally, the reaction of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium demonstrates both 1,2 and 1,4 additions, highlighting the compound's nucleophilic sites and reactivity towards organolithium reagents (Orito et al., 2000).

Propiedades

IUPAC Name |

2-[(3-ethoxy-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-22-19-12-15(8-9-18(19)21-2)13-20-11-10-16-6-4-5-7-17(16)14-20/h4-9,12H,3,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJRQMPVAASCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)

![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)

![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)

![N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5659661.png)

![4-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5659683.png)

![2-[5-(3-hydroxybenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5659687.png)

![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)

![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5659703.png)

![2-{[(2,3-dihydro-1-benzothien-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5659716.png)